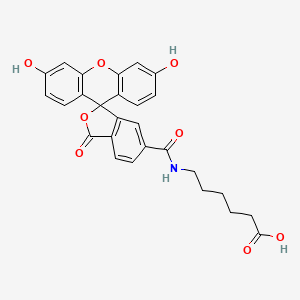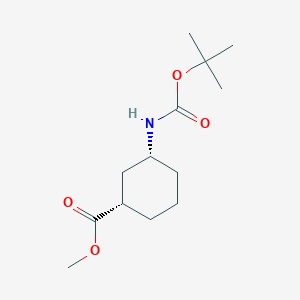
2-Chloro-1-(4-pentylphenyl)ethanone
説明
2-Chloro-1-(4-pentylphenyl)ethanone, also known as 2-CPE, is an organic compound that is used in scientific research and laboratory experiments. It is a member of the phenylacetone family and is an important intermediate in the synthesis of various compounds. It is a colorless liquid with a boiling point of 110-112°C and a melting point of -50°C. 2-CPE has a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry. It has been studied extensively for its biochemical and physiological effects, and has been used in various lab experiments.
作用機序
2-Chloro-1-(4-pentylphenyl)ethanone acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in the regulation of muscle contraction and nerve impulse transmission. By inhibiting AChE, 2-Chloro-1-(4-pentylphenyl)ethanone increases the concentration of acetylcholine, resulting in increased muscle contraction and nerve impulse transmission.
Biochemical and Physiological Effects
2-Chloro-1-(4-pentylphenyl)ethanone has several biochemical and physiological effects. It has been shown to increase muscle contraction and nerve impulse transmission, as well as reduce inflammation. It has also been shown to increase the production of nitric oxide, a molecule involved in the regulation of blood pressure. Additionally, 2-Chloro-1-(4-pentylphenyl)ethanone has been shown to increase the activity of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.
実験室実験の利点と制限
2-Chloro-1-(4-pentylphenyl)ethanone has several advantages for use in laboratory experiments. It is a relatively stable compound and is easily synthesized. Additionally, it has a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry. However, 2-Chloro-1-(4-pentylphenyl)ethanone is a relatively toxic compound and should be handled with care.
将来の方向性
In the future, 2-Chloro-1-(4-pentylphenyl)ethanone could be used to develop more effective treatments for neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, it could be used to develop new drugs for the treatment of depression and anxiety. Additionally, 2-Chloro-1-(4-pentylphenyl)ethanone could be used to develop new compounds for the treatment of cancer and other diseases. Further research could also be conducted to explore the biochemical and physiological effects of 2-Chloro-1-(4-pentylphenyl)ethanone and to identify new applications for the compound.
科学的研究の応用
2-Chloro-1-(4-pentylphenyl)ethanone has several applications in scientific research. It is an important intermediate in the synthesis of various compounds, such as antifungal agents, anti-inflammatory drugs, and anti-cancer drugs. It has also been used in the synthesis of other organic compounds, such as the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. Additionally, 2-Chloro-1-(4-pentylphenyl)ethanone has been used in the synthesis of various pharmaceuticals, such as the anti-anxiety drug alprazolam and the anti-depressant fluoxetine.
特性
IUPAC Name |
2-chloro-1-(4-pentylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-2-3-4-5-11-6-8-12(9-7-11)13(15)10-14/h6-9H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOWRIXZKHSQDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














